Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate
Description
Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine ring substituted at the 1-position with a 2-nitro-4-(trifluoromethyl)phenyl group and at the 4-position with an ethyl ester.
Key structural attributes:
- Molecular formula: C₁₅H₁₇F₃N₂O₄ (calculated based on substituents).
Properties
IUPAC Name |
ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O4/c1-2-24-14(21)10-5-7-19(8-6-10)12-4-3-11(15(16,17)18)9-13(12)20(22)23/h3-4,9-10H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCATMHMULAARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161849 | |
| Record name | Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610259-53-5 | |
| Record name | Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610259-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201161849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Piperidine Intermediate
According to patent US20100137604A1, a key intermediate is a benzyl-protected piperidine derivative, which undergoes debenzylation followed by reaction with nitrobenzenesulfonic acid to form a piperidine quaternary ammonium salt (nosylate salt). This salt is then reacted with a 4-nitrobenzenesulfonate ester to yield the desired piperidine derivative with the aromatic substitution pattern intact.
- Debenzylation is typically performed by catalytic hydrogenation using palladium on carbon (Pd/C) under mild conditions (25–40 °C) in solvents such as ethyl acetate, ethanol, or methanol.
- The quaternary ammonium salt formation involves reaction with nitrobenzenesulfonic acid in solvents like ethyl acetate or isopropyl acetate.
- The final coupling with the 4-nitrobenzenesulfonate ester is conducted in ethers (e.g., tetrahydrofuran, t-butyl methyl ether) with bases such as triethylamine or ethyl diisopropyl amine to facilitate nucleophilic substitution.
This method provides high yields and purity, with the possibility of isolating pharmaceutically acceptable salts such as citrate salts for enhanced stability and solubility.
Introduction of the Trifluoromethyl Group
The trifluoromethyl substituent on the aromatic ring is introduced via electrophilic aromatic substitution or by using trifluoromethyl-containing sulfonyl chlorides.
- The trifluoromethylsulfonyl group can be installed by reacting the corresponding phenol or alcohol intermediate with trifluoromethylsulfonyl chloride under controlled conditions.
- Alternatively, perfluoroalkyl sulfinates (e.g., CF3SO2Na) can be used in one-pot syntheses involving triphenylphosphine and diphenylphosphoryl chloride reagents, as demonstrated in recent literature for related trifluoromethyl amines and piperidine derivatives.
Esterification at the Piperidine 4-Position
The ethyl carboxylate group at the 4-position of the piperidine ring is typically introduced by:
- Starting from a 4-hydroxypiperidine intermediate, which is then esterified with ethyl chloroformate or ethyl bromoacetate under basic conditions.
- Alternatively, direct alkylation of the piperidine ring with ethyl chloroformate derivatives can be performed.
Representative Experimental Data and Yields
| Step | Reaction Conditions | Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Debenzylation | Pd/C, H2, 25–40 °C, EtOAc or MeOH | Benzyl-protected piperidine intermediate | >90% | Mild hydrogenation conditions |
| Quaternary ammonium salt formation | Nitrobenzenesulfonic acid, EtOAc, 25–40 °C | Piperidine free base | High yield | Salt formation for stability |
| Coupling with sulfonate ester | 4-NO2 benzenesulfonate ester, THF, triethylamine | Piperidine ammonium salt | 85–95% | Base-mediated nucleophilic substitution |
| Reduction of nitro group (if needed) | SnCl2, HCl, MeOH, 0 °C to RT | Nitro-substituted piperidine | ~90% | Conversion to aniline derivatives |
Example: Reduction of 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine with tin dichloride and hydrochloric acid in methanol at 0 °C to room temperature for 17.5 hours yielded the corresponding aniline derivative in 90.4% yield, demonstrating efficient nitro group manipulation.
Solvent and Base Selection
- Solvents such as ethyl acetate, isopropyl acetate, tetrahydrofuran, and methylene chloride are commonly used.
- Bases include triethylamine and ethyl diisopropyl amine, chosen for their ability to neutralize acids formed during coupling reactions and to promote nucleophilic substitution.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- The debenzylation step is critical and must be carefully controlled to avoid over-reduction or decomposition.
- The quaternary ammonium salt intermediate improves the reactivity and selectivity of subsequent coupling reactions.
- The trifluoromethyl group enhances metabolic stability and biological activity but requires careful handling due to its electron-withdrawing nature.
- Solvent and base screening is essential to optimize yields and purity; ethyl acetate and triethylamine are preferred for their balance of reactivity and safety.
- Reduction of the nitro group to an amine can be performed post-coupling if required for further functionalization.
Chemical Reactions Analysis
Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines or alcohols . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of nitro and trifluoromethyl groups with biological systems.
Medicine: As a reference compound in the development of new pharmaceuticals.
Industry: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can affect various molecular pathways, depending on the specific application.
Comparison with Similar Compounds
(a) Ethyl 1-(4-Nitrophenyl)Piperidine-4-Carboxylate (CAS 216985-30-7)
- Molecular formula : C₁₄H₁₈N₂O₄.
- Substituents : A single para-nitro group on the phenyl ring.
- Key differences : The absence of the trifluoromethyl group reduces lipophilicity and electron-withdrawing effects compared to the target compound. This derivative is documented in chemical databases (e.g., LookChem) but lacks explicit pharmacological data .
(b) Ethyl 1-[3-(Trifluoromethyl)Pyridin-2-Yl]Piperidine-4-Carboxylate (CAS 801306-50-3)
- Molecular formula : C₁₄H₁₇F₃N₂O₂.
- Substituents : A trifluoromethyl group on a pyridine ring instead of a phenyl ring.
- This compound is marketed by multiple suppliers, suggesting relevance in drug discovery .
Piperidine Carboxylates with Heterocyclic Modifications
(a) Ethyl 1-[4-(4-Chlorophenyl)-1,3-Thiazol-2-Yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate (CAS 385416-11-5)
- Molecular formula : C₁₇H₁₂ClF₃N₄O₂S.
- Substituents : A thiazole-linked pyrazole core with chlorophenyl and trifluoromethyl groups.
- This compound is listed in cancer research contexts, though mechanistic details are absent .
(b) Ethyl 1-[3-(Piperidine-1-Sulfonyl)Pyridin-2-Yl]Piperidine-4-Carboxylate (CAS 1291867-84-9)
- Molecular formula : C₁₈H₂₅N₃O₄S.
- Substituents : A sulfonamide group bridging pyridine and piperidine rings.
Physicochemical and Pharmacological Data Comparison
Notes:
- Physical property data (melting/boiling points) are largely absent in the evidence, highlighting a gap in available literature.
- The trifluoromethyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs .
Research Findings and Gaps
- Structural Insights : The ortho-nitro/para-trifluoromethyl substitution pattern in the target compound is unique among the analogs reviewed. This arrangement may confer resistance to enzymatic degradation due to steric shielding of the nitro group .
- Pharmacological Potential: While derivatives like ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate are linked to anticancer research, the target compound’s biological activity remains uncharacterized in the provided evidence .
- Synthetic Utility : Piperidine carboxylates are frequently used as intermediates; the ethyl ester group in the target compound facilitates further functionalization (e.g., hydrolysis to carboxylic acids) .
Biological Activity
Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate (CAS Number: 610259-53-5) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₇F₃N₂O₄
- Molecular Weight : 346.31 g/mol
- MDL Number : MFCD01029145
- Hazard Classification : Irritant
The compound features a piperidine core substituted with a nitro group and a trifluoromethyl phenyl moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : There is evidence suggesting that it may modulate receptor activities, particularly those involved in signaling pathways related to inflammation and immune responses.
Antiparasitic Activity
Recent studies have shown that derivatives of compounds with similar structures exhibit significant antiparasitic activity. For example, modifications leading to increased lipophilicity have been linked to enhanced potency against malaria parasites. Although specific data on this compound is limited, it is hypothesized that it may share similar mechanisms due to structural similarities.
| Compound | Target | EC50 (μM) | Notes |
|---|---|---|---|
| This compound | Unknown | TBD | Potential antiparasitic activity |
| Similar Derivative A | PfATP4 | 0.010 | High potency against malaria |
| Similar Derivative B | PfATP4 | 0.577 | Lower potency due to structural changes |
Cytotoxicity and Safety Profile
The compound has been classified as an irritant, indicating that while it may possess beneficial biological activities, caution is necessary regarding its handling and potential cytotoxic effects.
Study on Structural Modifications
A study focusing on the modification of similar piperidine derivatives highlighted the importance of functional groups in determining biological activity. The incorporation of polar functionalities was shown to improve solubility and metabolic stability while maintaining or enhancing biological efficacy against targeted pathogens.
Efficacy in Animal Models
Although direct studies on this compound are scarce, related compounds have demonstrated efficacy in animal models for diseases such as malaria and other parasitic infections. These studies emphasize the potential of similar compounds in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis of analogous piperidine derivatives often involves nucleophilic substitution or coupling reactions. For example, in the synthesis of 1-benzyl-4-phenylamino-4-piperidinecarboxamide, the piperidine core is functionalized via reductive amination or alkylation under inert atmospheres (e.g., nitrogen) . Optimization includes adjusting solvent polarity (e.g., THF vs. DMF), temperature (50–80°C), and catalysts (e.g., palladium for cross-couplings). Monitoring by TLC or HPLC ensures intermediate purity. For nitro- and trifluoromethyl-substituted aryl groups, electrophilic aromatic substitution may require Lewis acids (e.g., AlCl₃) .
Q. How can the compound’s structure be validated using crystallographic and spectroscopic methods?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Crystal growth via slow evaporation in solvents like dichloromethane/hexane is common. The trifluoromethyl group’s electron density and nitro group orientation can be resolved to confirm regiochemistry .
- Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies piperidine ring protons (δ 1.5–3.5 ppm) and ester carbonyl (δ ~170 ppm). IR confirms ester C=O (∼1720 cm⁻¹) and nitro groups (∼1520 cm⁻¹). High-resolution MS (ESI-TOF) validates molecular weight .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodology : Based on structurally similar piperidine esters, this compound likely exhibits acute oral toxicity (Category 4) and skin irritation (Category 2). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed waste services. Emergency protocols include rinsing exposed skin with water for 15+ minutes and consulting a physician .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodology :
Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the nitro/trifluoromethyl aryl group and hydrophobic pockets of targets (e.g., kinases). The piperidine ring’s conformation (chair vs. boat) affects binding.
MD simulations : Run GROMACS or AMBER to assess stability of ligand-target complexes over 100+ ns. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .
SAR analysis : Compare with derivatives (e.g., fluorophenyl analogs in ) to identify critical substituents for activity .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodology :
- ADME profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (ultrafiltration). Poor bioavailability may arise from ester hydrolysis; consider prodrug strategies (e.g., tert-butyl esters) .
- Pharmacokinetic studies : Administer the compound intravenously and orally in rodent models. Calculate AUC, Cₘₐₓ, and t₁/₂. LC-MS/MS quantifies parent compound and metabolites in plasma .
Q. How can stereochemical purity be ensured during synthesis, and what analytical methods detect enantiomeric impurities?
- Methodology :
- Chiral chromatography : Use Chiralpak columns (e.g., AD-H or OD-H) with hexane/isopropanol gradients. Compare retention times with racemic standards.
- Circular dichroism (CD) : Detect Cotton effects at 220–260 nm for piperidine derivatives.
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
